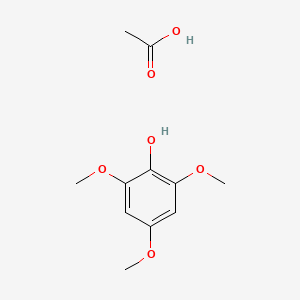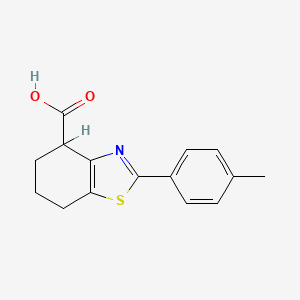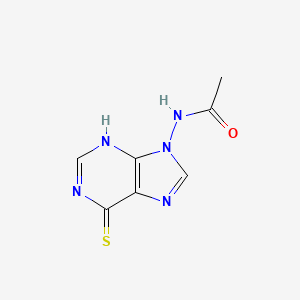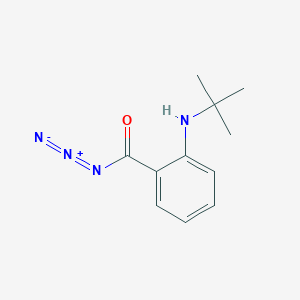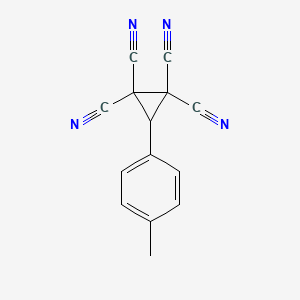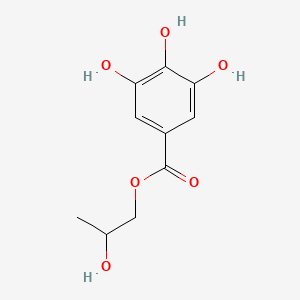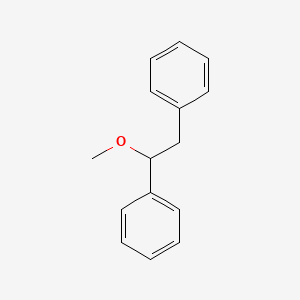
Benzene, 1,1'-(1-methoxy-1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring two benzene rings connected by a 1,2-ethanediyl bridge with a methoxy group attached to the bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with sodium methoxide in the presence of a suitable solvent such as methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxy group replaces the chlorine atom on the benzyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the benzene rings.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis-
Uniqueness
Benzene, 1,1’-(1-methoxy-1,2-ethanediyl)bis- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may have different substituents or structural variations, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
27820-29-7 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(1-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
QEAYDFLRISDVKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)


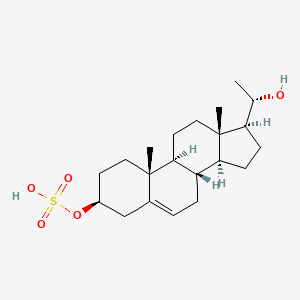
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
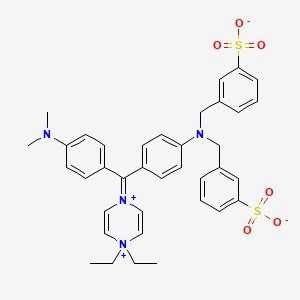
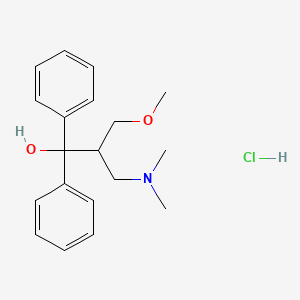
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
